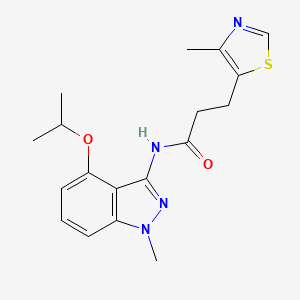
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide involves multi-step chemical reactions, starting from simple precursors to obtain the desired complex molecule. While specific synthesis routes for this compound are not directly reported, similar synthetic pathways often involve reactions such as amide bond formation, aromatic substitution, and heterocycle formation. These processes are meticulously designed to introduce various functional groups into the molecule, enabling the formation of the final compound with precise structural characteristics (Reddy, Raju, Reddy, & Rajanarendar, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry. The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets (Manolov, Ivanov, & Bojilov, 2021).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. The chemical properties are influenced by the compound's molecular structure, particularly the electron-donating or withdrawing nature of substituents, which affect its reactivity and stability. Studies on similar compounds show that modifications in the molecular structure can significantly alter their chemical behavior and biological activity (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are essential for its formulation and application. These properties are determined through experimental studies and are critical for predicting the compound's behavior in various environments and its suitability for different delivery methods (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under different conditions, are pivotal for the compound's application in scientific research and potential therapeutic use. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications to enhance its efficacy and selectivity for its target (Zala, Dave, & Undavia, 2015).
Eigenschaften
IUPAC Name |
N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)24-14-7-5-6-13-17(14)18(21-22(13)4)20-16(23)9-8-15-12(3)19-10-25-15/h5-7,10-11H,8-9H2,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIVRTGWVQCBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NC2=NN(C3=C2C(=CC=C3)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)

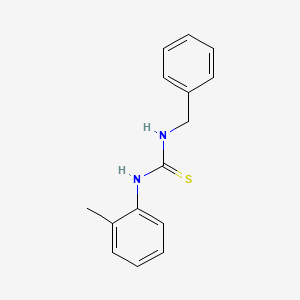
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)
![2-[(1-methyl-1H-indol-3-yl)thio]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5508542.png)
![2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5508551.png)
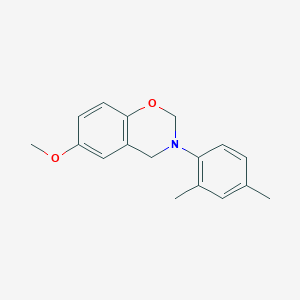

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5508576.png)

![(4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508595.png)
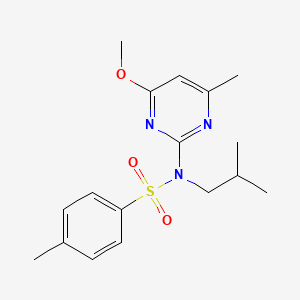
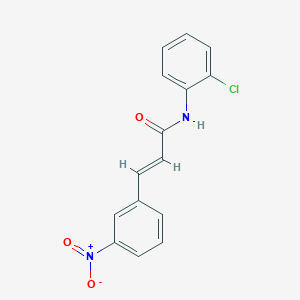
![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)